molecular formula C10H7F3N2O B581238 8-(Trifluoromethoxy)quinolin-5-amine CAS No. 1072944-53-6

8-(Trifluoromethoxy)quinolin-5-amine

Cat. No. B581238
M. Wt: 228.174
InChI Key: KIXOFTNLLDXSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethoxy)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2O . It is a versatile compound used in scientific research.


Synthesis Analysis

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine involves complex chemical reactions. One method involves the use of stannic chloride or indium (III) chloride in aerobic conditions . Another method involves the use of boronic acid group, which can participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds.


Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinolin-5-amine is intricate, with a molecular weight of 228.171 Da . It consists of a quinoline ring system attached to an amino group .


Chemical Reactions Analysis

The chemical reactions involving 8-(Trifluoromethoxy)quinolin-5-amine are complex and diverse. It can participate in various chemical reactions due to its unique properties.


Physical And Chemical Properties Analysis

8-(Trifluoromethoxy)quinolin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Interaction with Sodium and Potassium Amides

Research by Gurskaya et al. (2012) investigated the interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia. This study showed the potential of these compounds in nucleophilic synthons, leading to the synthesis of various polyfluorinated quinoline derivatives. Such reactions are critical for developing new materials and chemicals with specific fluorinated patterns, useful in pharmaceuticals and agrochemicals (Gurskaya, Selivanova, & Shteingarts, 2012).

Synthesis of Quinolinyl Amino Nitriles

Dalavai et al. (2020) presented a one-pot synthesis of quinolinyl amine nitriles using an eco-friendly protocol. This synthesis route offers a green chemistry approach to developing compounds with potential antidiabetic, anti-inflammatory, and antioxidant activities. Such methodologies are crucial for creating less toxic and environmentally benign synthesis processes for bioactive compounds (Dalavai, Gomathi, Naresh, & Nawaz Khan, 2020).

Novel Pyrazolo[3,4-d]pyrimidine Derivatives

A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-8-(trifluoromethyl)quinoline. This work highlights the chemical versatility of quinoline derivatives in synthesizing compounds with potential antimicrobial activities. Such derivatives can serve as scaffolds for pharmaceutical research, aiming to develop new drugs with improved efficacy against resistant strains of bacteria and fungi (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Rhodium-catalyzed Amination

The work by You et al. (2018) on rhodium-catalyzed amination of quinoline N-oxides introduces a method for selective functionalization of quinoline derivatives. This method facilitates the introduction of amino groups at specific positions on the quinoline ring, expanding the toolkit for modifying bioactive compounds to explore their pharmacological properties (You, Yuan, Huang, Pi, Wu, & Cui, 2018).

Copper-Catalyzed Remote C-H Amination

Research by Sahoo et al. (2016) on copper-catalyzed remote C-H amination of quinolines showcases advanced methodologies in organic synthesis for the direct introduction of amino groups into bioactive molecules. This process is significant for medicinal chemistry, allowing for the structural diversification of pharmaceuticals (Sahoo, Kesava Reddy, Ramakrishna, & Baidya, 2016).

Safety And Hazards

When handling 8-(Trifluoromethoxy)quinolin-5-amine, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and it should be kept in a dark place, sealed in dry, at 2-8°C .

properties

IUPAC Name

8-(trifluoromethoxy)quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOFTNLLDXSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674749
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethoxy)quinolin-5-amine

CAS RN

1072944-53-6
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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